molecular formula C11H20O2 B14660414 2-(5-Hydroxypentyl)cyclohexan-1-one CAS No. 51060-38-9

2-(5-Hydroxypentyl)cyclohexan-1-one

Cat. No.: B14660414
CAS No.: 51060-38-9
M. Wt: 184.27 g/mol
InChI Key: URMDKOLKEYGVEP-UHFFFAOYSA-N
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Description

2-(5-Hydroxypentyl)cyclohexan-1-one: is an organic compound that belongs to the class of cyclohexanones It features a cyclohexane ring substituted with a hydroxypentyl group at the second position and a ketone functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-(5-Hydroxypentyl)cyclohexan-1-one involves the hydrozirconation/copper-catalyzed conjugate addition reaction. The process begins with the hydrozirconation of 4-penten-1-ol, followed by the addition of 2-cyclohexen-1-one in the presence of a copper catalyst. The reaction conditions typically involve refluxing the mixture at elevated temperatures and using solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production. The use of cost-effective reagents and efficient purification techniques would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxypentyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.

Major Products

    Oxidation: Formation of 2-(5-oxopentyl)cyclohexan-1-one or 2-(5-carboxypentyl)cyclohexan-1-one.

    Reduction: Formation of 2-(5-hydroxypentyl)cyclohexanol.

    Substitution: Formation of 2-(5-halopentyl)cyclohexan-1-one.

Scientific Research Applications

2-(5-Hydroxypentyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Hydroxypentyl)cyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone functional groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring and a single ketone group.

    Cyclohexanol: A cyclohexane ring with a hydroxyl group.

    2-Cyclohexen-1-one: A cyclohexane ring with a double bond and a ketone group.

Uniqueness

2-(5-Hydroxypentyl)cyclohexan-1-one is unique due to the presence of both a hydroxyl group and a ketone group on a cyclohexane ring, along with a pentyl chain.

Properties

CAS No.

51060-38-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(5-hydroxypentyl)cyclohexan-1-one

InChI

InChI=1S/C11H20O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h10,12H,1-9H2

InChI Key

URMDKOLKEYGVEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCCCCO

Origin of Product

United States

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